molecular formula C4H4N4O3 B1605100 2-Amino-5-nitropyrimidin-4(1H)-one CAS No. 7254-29-7

2-Amino-5-nitropyrimidin-4(1H)-one

Cat. No. B1605100
CAS RN: 7254-29-7
M. Wt: 156.1 g/mol
InChI Key: XQMCRIHJUALWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-nitropyrimidin-4(1H)-one” is a chemical compound with the molecular formula C4H4N4O4 . It is used in research and has potential applications in the synthesis of pharmaceuticals, agrochemicals, and technical products .


Synthesis Analysis

The synthesis of “2-Amino-5-nitropyrimidin-4(1H)-one” involves several steps. The precursor compounds include 5-Nitropyrimidine, Methyl carbamimidate, Carbonic acid-guanidine, and Nitromalonaldehyde . The exact synthesis process would depend on the specific requirements of the experiment or application.


Molecular Structure Analysis

The molecular structure of “2-Amino-5-nitropyrimidin-4(1H)-one” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains nitro and amino functional groups .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-5-nitropyrimidin-4(1H)-one” would depend on the specific conditions and reactants present. As a nitropyrimidine, it could potentially undergo reactions such as reduction, substitution, or addition .


Physical And Chemical Properties Analysis

“2-Amino-5-nitropyrimidin-4(1H)-one” has a molecular weight of 172.10 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 402.4±37.0 °C at 760 mmHg . The melting point is 235-237 °C (lit.) .

Scientific Research Applications

Pharmacology

2-Amino-5-nitropyrimidin-4(1H)-one: is a compound that has potential applications in the field of pharmacology. It can be used as a building block in the synthesis of various pharmaceuticals. The nitropyrimidine moiety is a common structural component in drugs that exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties .

Agriculture

In agriculture, 2-Amino-5-nitropyrimidin-4(1H)-one could be utilized in the development of new agrochemicals. Its nitro group and pyrimidine ring could be functionalized to create compounds with herbicidal or insecticidal activities. The specificity of such compounds can be tailored to target certain pests or weeds without affecting the crops .

Chemical Synthesis

2-Amino-5-nitropyrimidin-4(1H)-one: plays a role in chemical synthesis as an intermediate. It can undergo various chemical reactions to form a diverse array of compounds. Its reactivity with other chemicals can lead to the formation of complex molecules that are useful in organic synthesis and medicinal chemistry .

Analytical Chemistry

In analytical chemistry, 2-Amino-5-nitropyrimidin-4(1H)-one could be used as a standard or reagent. Its well-defined structure and properties make it suitable for use in chromatography, spectroscopy, and as a calibration standard in mass spectrometry to ensure the accuracy of analytical results .

Safety and Hazards

“2-Amino-5-nitropyrimidin-4(1H)-one” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-amino-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCRIHJUALWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291124
Record name 2-amino-4-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitropyrimidin-4(1H)-one

CAS RN

7254-29-7
Record name 7254-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (2.4 mL) was added to 2-amino-3,4-dihydropyrimidin-4-one (1 g, 9.0 mmol). The mixture was stirred and cooled in ice bath before dropwise addition of concentrated nitric acid (0.56 mL). The mixture was stirred at RT for 30 min before being heated at 70° C. for 2 hr. The mixture was allowed to cool to RT and was slowly added to water (10 mL), cooled in an ice bath. The resultant precipitate was collected by suction filtration, washed with diethyl ether (5 mL) and then thoroughly dried under high vacuum to give the title compound: 1H NMR (250 MHz, DMSO) δ 7.18 (1H, br. s.), 8.61 (1H, br. s.), 8.81 (1H, s); LC-MS: m/z=+156.9 (M+H)+.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitropyrimidin-4(1H)-one
Reactant of Route 2
2-Amino-5-nitropyrimidin-4(1H)-one
Reactant of Route 3
2-Amino-5-nitropyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
2-Amino-5-nitropyrimidin-4(1H)-one
Reactant of Route 5
2-Amino-5-nitropyrimidin-4(1H)-one
Reactant of Route 6
2-Amino-5-nitropyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.